molecular formula HN3 B14747642 1H-Triazirene CAS No. 157-29-9

1H-Triazirene

Cat. No.: B14747642
CAS No.: 157-29-9
M. Wt: 43.029 g/mol
InChI Key: MZTQIUTZJNWTSX-UHFFFAOYSA-N
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Description

This high-purity 1H-Triazirene is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Research Use Only products are essential tools for scientific investigation in controlled laboratory environments, contributing to fundamental research and drug discovery . They are not subject to the regulatory standards required for in vitro diagnostic (IVD) or clinical use. Using this product for clinical diagnostics can lead to inaccurate results and poses significant patient risks and legal consequences . The main research applications, mechanism of action, and specific properties of this compound are currently under investigation. Researchers are encouraged to consult the latest scientific literature for emerging studies. Always refer to the Safety Data Sheet (SDS) before handling and use this compound strictly within a research context.

Properties

CAS No.

157-29-9

Molecular Formula

HN3

Molecular Weight

43.029 g/mol

IUPAC Name

1H-triazirine

InChI

InChI=1S/HN3/c1-2-3-1/h(H,1,2,3)

InChI Key

MZTQIUTZJNWTSX-UHFFFAOYSA-N

Canonical SMILES

N1N=N1

Origin of Product

United States

Preparation Methods

Key Steps:

  • N-Amination : Substrates such as ethyl indole-2-carboxylate react with monochloramine in methyl tert-butyl ether (MTBE) at 25–35°C for 2–4 hours to form N-aminated intermediates.
  • Cyclization : The intermediates are heated with formamide and ammonium acetate at 140°C under nitrogen for 10–12 hours, facilitating ring closure via the Leuckart mechanism.

Optimization Insights :

  • Temperature Control : Maintaining temperatures below 5°C during N-amination prevents side reactions.
  • Solvent Selection : MTBE enhances monochloramine stability, while formamide acts as both solvent and nitrogen source.

Sonochemical Synthesis via Cyanuric Chloride

Ultrasound-assisted methods offer rapid, eco-friendly routes to nitrogen heterocycles. A sonochemical approach using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) enables stepwise nucleophilic substitution with amines, yielding 1,3,5-triazine derivatives in 5 minutes with >75% yields. Although this method targets six-membered triazines, its principles may inform strategies for three-membered 1H-triazirene synthesis.

Procedure:

  • Stepwise Substitution :
    • First Chlorine Replacement : Conducted at 0°C with amines (e.g., 2-phenylethylamine) in tetrahydrofuran (THF).
    • Second/Third Substitutions : Achieved at room temperature and reflux, respectively, using phase-transfer catalysts (PTCs) like tetrabutylammonium bromide.
  • Ultrasound Activation : Ultrasonic irradiation (e.g., Sonicator VCX 130 PB) accelerates reaction kinetics by enhancing mass transfer and reducing activation energy.

Advantages :

  • Solvent Sustainability : Water or THF replaces toxic solvents.
  • Scalability : Demonstrated for gram-scale syntheses.

Monochloramine-Mediated Cyclization

Monochloramine (NH₂Cl), generated from sodium hypochlorite and ammonium hydroxide, facilitates the cyclization of nitrile precursors into triazine cores. A scaled-up protocol for pyrrolo[2,1-f]triazine—a key intermediate in remdesivir synthesis—illustrates this approach:

Industrial-Scale Workflow:

  • Monochloramine Generation :
    • Sodium hypochlorite (8–10% Cl) is added to ammonium hydroxide at −8°C, followed by MTBE extraction.
  • Cyclization :
    • 2-Cyanopyrrole reacts with monochloramine in MTBE at 0–5°C, followed by neutralization with hydrochloric acid to precipitate the triazine product.

Yield and Purity :

  • 55% Overall Yield : Achieved through precise temperature control and excess monochloramine (1.2 equiv).
  • Impurity Control : Residual pyrrole-2-carbonitrile is minimized to <6% via iterative monochloramine dosing.

Comparative Analysis of Methods

Method Conditions Yield Time Green Metrics
Leuckart Reaction 140°C, N₂, formamide 60–70% 12 hours Moderate (high energy)
Sonochemical RT, ultrasound, H₂O/THF >75% 5 minutes High (solvent-free)
Monochloramine 0–5°C, MTBE, NH₂Cl 55% 4 hours Low (chlorinated solvents)

Chemical Reactions Analysis

1H-Triazirene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include aqueous sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Triazirene involves its interaction with molecular targets and pathways within biological systems. The compound’s reactivity is attributed to the presence of multiple nitrogen atoms, which can form various types of bonds and interactions with other molecules. This reactivity allows this compound to participate in a wide range of chemical reactions, making it a versatile compound for scientific research .

Comparison with Similar Compounds

Structural and Functional Comparison

Parameter This compound (Hypothetical) 1H-1,2,3-Triazoles 1,3,5-Triazines Triazenes
Ring Structure Assumed 3-membered N-heterocycle 5-membered ring (2C, 3N) 6-membered ring (3C, 3N) Linear N–N–N chain
Synthesis Not explicitly reported Click chemistry, aqueous medium Condensation of cyanuric chloride derivatives Diazotization of amines
Applications Unknown (theoretical) Pharmaceuticals, agrochemicals, corrosion inhibitors Anticancer agents, herbicides, photostabilizers Antitumor agents, intermediates in dye synthesis
Biological Activity N/A Carbonic anhydrase-II inhibition Histamine H4 receptor antagonism β-arrestin recruitment modulation

Key Research Findings

  • 1H-1,2,3-Triazoles : Synthesized via click chemistry, these compounds exhibit potent enzyme inhibitory activity. Molecular docking studies highlight their binding affinity to therapeutic targets like carbonic anhydrase-II .
  • 1,3,5-Triazines : Demonstrated efficacy as histamine H4 receptor antagonists, with in vitro studies showing promising β-arrestin recruitment and cAMP accumulation modulation .
  • Triazenes : Primarily utilized as intermediates in organic synthesis, their hydrazine-derived structure enables applications in antitumor drug development .

Stability and Reactivity

  • Triazoles : Stable under physiological conditions due to aromaticity, enabling long-term pharmaceutical use .
  • Triazines : Thermal and chemical stability make them suitable for industrial applications like herbicides .
  • Triazenes : Prone to hydrolysis and photodegradation, limiting their direct therapeutic use but valuable as synthetic intermediates .

Q & A

Q. How can contradictory literature data on 1H-Triazirene reactivity be resolved?

  • Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ model) to isolate variables such as solvent polarity, steric effects, or photolytic conditions. Conduct controlled comparative studies and report confidence intervals for kinetic data .
  • Example Workflow :

Identify conflicting reports (e.g., divergent reaction yields under "similar" conditions).

Replicate experiments with strict parameter control (e.g., degassing solvents, monitoring oxygen levels).

Publish negative results to clarify boundaries of reproducibility .

Q. What computational strategies are effective for predicting this compound’s electronic properties?

  • Methodological Answer : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G**) to model frontier molecular orbitals (HOMO/LUMO). Validate against experimental UV-Vis spectra and cyclic voltammetry data. Open-source code repositories (e.g., ORCA, Gaussian) enhance transparency .

Q. How should researchers design experiments to probe this compound’s mechanistic pathways?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N) paired with tandem mass spectrometry (MS/MS) to track bond cleavage. Kinetic isotope effects (KIE) and Eyring analysis can distinguish between concerted vs. stepwise mechanisms .

Data Reporting and Publication Standards

Q. What are the minimum data requirements for publishing this compound studies?

  • Methodological Answer : Include full spectral data (NMR, HRMS), crystallographic CIF files (if applicable), and purity metrics. For computational studies, provide input files, convergence criteria, and raw output data. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How to address non-reproducible results in this compound research?

  • Methodological Answer : Use pre-registration platforms (e.g., ChemRxiv) to document hypotheses and methods before experimentation. In publications, include a "Reproducibility Checklist" detailing environmental controls (humidity, light exposure) and equipment calibration .

Ethical and Methodological Frameworks

Q. What FINER criteria apply to this compound research questions?

  • Methodological Answer : Ensure questions are F easible (e.g., access to specialized catalysts), I nteresting (addresses knowledge gaps in aziridine chemistry), N ovel (avoids redundant synthesis routes), E thical (avoids hazardous intermediates), and R elevant (links to applications in medicinal or materials chemistry) .

Q. How to integrate qualitative and quantitative data in this compound studies?

  • Methodological Answer : Use mixed-methods triangulation. For example, pair DFT calculations (quantitative) with spectroscopic trends (qualitative) to explain regioselectivity. Avoid open-ended survey tools; instead, use structured questionnaires with Likert scales for collaborator feedback .

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